2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide
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Overview
Description
2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a benzamide core, a thiazole ring, and a thiophene moiety. The presence of trifluoroacetyl and dimethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be synthesized through a cyclization reaction involving appropriate reagents and catalysts.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Attachment of the Benzamide Core: The benzamide core can be attached through an amidation reaction, where the amine group of the thiazole derivative reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Lacks the trifluoroacetyl group.
2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(acetyl)thiazol-2-yl)benzamide: Contains an acetyl group instead of a trifluoroacetyl group.
Uniqueness
The presence of the trifluoroacetyl group in 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S2/c1-26-10-6-3-5-9(13(10)27-2)16(25)23-17-22-12(11-7-4-8-28-11)14(29-17)15(24)18(19,20)21/h3-8H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUENSNOFHZTLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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